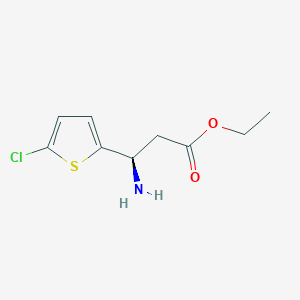

Ethyl (r)-3-amino-3-(5-chlorothiophen-2-yl)propanoate

Description

Ethyl (R)-3-amino-3-(5-chlorothiophen-2-yl)propanoate is a chiral amino ester derivative characterized by a 5-chlorothiophene ring and an ethyl ester group. This compound belongs to a class of thiophene-containing esters, which are frequently explored in medicinal chemistry due to their structural versatility and metabolic stability . The chlorothiophene moiety enhances lipophilicity and may influence electronic properties, while the amino group provides a site for hydrogen bonding or derivatization.

Properties

Molecular Formula |

C9H12ClNO2S |

|---|---|

Molecular Weight |

233.72 g/mol |

IUPAC Name |

ethyl (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoate |

InChI |

InChI=1S/C9H12ClNO2S/c1-2-13-9(12)5-6(11)7-3-4-8(10)14-7/h3-4,6H,2,5,11H2,1H3/t6-/m1/s1 |

InChI Key |

BOQOGHKICIXWDC-ZCFIWIBFSA-N |

Isomeric SMILES |

CCOC(=O)C[C@H](C1=CC=C(S1)Cl)N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(S1)Cl)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl ®-3-amino-3-(5-chlorothiophen-2-yl)propanoate typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs .

Chemical Reactions Analysis

Ethyl ®-3-amino-3-(5-chlorothiophen-2-yl)propanoate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

Ethyl ®-3-amino-3-(5-chlorothiophen-2-yl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl ®-3-amino-3-(5-chlorothiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key functional groups (amino esters, chlorothiophene derivatives) or structural motifs.

Amino Esters with Aromatic Substituents

- Ethyl (±)-3-(3-Amino-4-chlorophenyl)-2-methylpropanoate (): Structural Differences: Contains a chlorinated phenyl ring instead of a thiophene. The methyl group on the propanoate chain may sterically hinder interactions compared to the unsubstituted chain in the target compound. Key Contrast: The phenyl ring vs. thiophene alters electronic properties (e.g., resonance effects) and solubility. Thiophenes generally exhibit higher metabolic resistance than phenyl rings .

Chlorothiophene-Containing Esters

- Ethyl 2-(2-Chloropropanamido)-5-ethylthiophene-3-carboxylate (): Structural Differences: Features a chloropropanamido substituent on the thiophene ring, compared to the amino-propanoate chain in the target compound. Applications: Used in agrochemical or pharmaceutical synthesis, but specific roles are unspecified in the evidence.

Pesticide-Related Ethyl Propanoates

- Quizalofop-P-ethyl (): Structure: Ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate. Key Differences: A phenoxy-quinoxaline substituent replaces the chlorothiophene and amino groups. Applications: Herbicide targeting acetyl-CoA carboxylase.

Flavor and Fragrance Esters

- Ethyl Hexanoate (): Structure: A simple ethyl ester without aromatic or amino groups. Properties: Highly volatile with fruity aroma; the amino and chlorothiophene groups in the target compound likely reduce volatility and alter odor profiles. Applications: Widely used in food flavoring, contrasting with the target compound’s probable pharmacological focus .

Pharmaceutical Amino Esters

- Telotristat Ethyl (): Structure: A complex ethyl ester with trifluoroethoxy, pyrazole, and pyrimidine groups. Stability: highlights degradation concerns under high humidity (formation of carboxylic acid derivatives), suggesting the target compound’s amino group may necessitate similar stability studies. Applications: Serotonin synthesis inhibitor; stereochemistry is critical, akin to the (R)-configuration in the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties (Inferred from Evidence)

Research Findings and Implications

- Stereochemical Specificity : The (R)-configuration in the target compound could enhance binding to chiral biological targets, similar to Telotristat Ethyl’s enantiomer-dependent activity .

- Metabolic Stability : Thiophene rings, as in the target compound, resist oxidative metabolism better than phenyl rings, a trait leveraged in drug design .

- Synthetic Challenges: Amino esters often require controlled conditions to prevent racemization, as seen in ’s emphasis on minimizing degradation .

Biological Activity

Ethyl (R)-3-amino-3-(5-chlorothiophen-2-yl)propanoate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a thiophene ring substituted with a chlorine atom, an amino group, and an ethyl ester. The presence of these functional groups contributes to its reactivity and interactions with biological systems.

The biological activity of this compound involves several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity to target proteins.

- Hydrolysis : The ester group can undergo hydrolysis, releasing the active amino acid derivative, which may exert physiological effects.

- π-π Interactions : The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing binding specificity and strength.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. This compound has been studied for its potential against various bacterial strains. In vitro assays demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics .

Anticancer Properties

Studies have shown that this compound may possess anticancer activity. It has been evaluated in cell-based assays for its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival, particularly through interactions with PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which plays a crucial role in regulating cellular functions related to cancer progression .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial potential.

- Anticancer Activity Assessment : In another study, the compound was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM. Mechanistic studies revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Hydrolysis, hydrogen bonding |

| Methyl 2-amino-3-(5-bromothiophen-2-yl)propanoate | Low | Moderate | Substitution reactions |

| Methyl 2-amino-3-(5-fluorothiophen-2-yl)propanoate | Moderate | Low | π-π interactions |

This table illustrates that while similar compounds exhibit varying degrees of biological activity, this compound stands out due to its significant anticancer properties alongside notable antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.